molecular formula C22H20F2N2O5S2 B6578007 5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide CAS No. 1172034-36-4

5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B6578007
CAS No.: 1172034-36-4
M. Wt: 494.5 g/mol
InChI Key: DQGBMGDMBJVOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 7 with a 5-fluoro-2-methoxybenzenesulfonamide moiety. The structure combines fluorinated aromatic systems and sulfonamide linkages, which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name

5-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S2/c1-31-21-11-7-17(24)13-22(21)32(27,28)25-18-8-4-15-3-2-12-26(20(15)14-18)33(29,30)19-9-5-16(23)6-10-19/h4-11,13-14,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGBMGDMBJVOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

  • Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
  • Substituents :
    • Position 2 : Trifluoroacetyl group (electron-withdrawing, increases lipophilicity).
    • Position 6 : Sulfonamide linked to a cyclopropylethyl-fluorophenyl group (bulky, hydrophobic).
  • Synthesis : Scalable to 100 g, involving bromo intermediates and sulfonyl chlorides .
  • Implications : The trifluoroacetyl group may enhance metabolic stability compared to the target’s fluorobenzenesulfonyl group, while the cyclopropylethyl substituent introduces steric hindrance absent in the target.

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()

  • Core Structure: Benzenesulfonamide with an oxadiazole heterocycle (vs. tetrahydroquinoline in the target).
  • Substituents :
    • Position 1 : 4-Chlorobenzylsulfanyl group (increases lipophilicity and steric bulk).
    • Position 4 : Methyl group (modest electron-donating effect).
  • Implications : The chloro substituent may enhance membrane permeability relative to the target’s methoxy group, but the absence of fluorine could reduce metabolic stability.

Structural and Functional Data Table

Property Target Compound Compound Compound
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroisoquinoline Benzenesulfonamide with oxadiazole
Key Substituents 1: 4-Fluorobenzenesulfonyl; 7: 5-Fluoro-2-methoxy 2: Trifluoroacetyl; 6: Cyclopropylethyl-fluorophenyl 1: 4-Chlorobenzylsulfanyl; 4: Methyl
Molecular Weight (g/mol) ~492 (estimated) ~463 (estimated) ~438 (estimated)
Lipophilicity (LogP) High (fluorine, sulfonamide) Very High (trifluoroacetyl, cyclopropylethyl) Moderate (chlorobenzyl, oxadiazole)
Synthetic Scalability Likely feasible (analogous to ) Demonstrated (100 g scale) Not reported
Potential Bioactivity Enzyme inhibition (inferred from sulfonamide role) Acyl CoA monoacylglycerol acyltransferase 2 inhibitor Unreported (oxadiazole suggests kinase inhibition)

Research Findings and Implications

  • Electronic Effects : The target’s fluorobenzenesulfonyl group balances electron withdrawal and metabolic stability, whereas ’s trifluoroacetyl group may overly increase lipophilicity, risking off-target interactions .
  • Steric Considerations : ’s cyclopropylethyl group could hinder target binding compared to the target’s smaller methoxy substituent.
  • Heterocyclic Influence: ’s oxadiazole core offers rigidity but lacks the tetrahydroquinoline scaffold’s conformational flexibility, which is critical for binding certain enzymes .

Notes

  • Further experimental studies (e.g., enzymatic assays, pharmacokinetic profiling) are required to validate hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.